molecular formula C14H19NO4 B187831 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid CAS No. 155567-87-6

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

Cat. No.: B187831
CAS No.: 155567-87-6
M. Wt: 265.3 g/mol
InChI Key: HUOJYSVQAFOIHI-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of 3-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Alkyl halides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: TSTU and DIPEA in anhydrous dimethylformamide (DMF).

Major Products

    Substitution: Various substituted benzoic acid derivatives.

    Deprotection: 3-aminomethylbenzoic acid.

    Coupling: Peptide derivatives.

Scientific Research Applications

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, targeting specific molecular pathways and interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butoxycarbonyl-amino)-methyl]-benzoic acid
  • 4-[(Tert-butoxycarbonyl-amino)-methyl]-benzoic acid
  • 2-[(Tert-butoxycarbonyl-amino)-methyl]-benzoic acid

Uniqueness

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and applications. The presence of the Boc-protected amino group allows for selective reactions and easy deprotection, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

155567-87-6

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)

InChI Key

HUOJYSVQAFOIHI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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